molecular formula C26H24FN3O B11418564 1-(2-ethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-ethylphenyl)-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11418564
M. Wt: 413.5 g/mol
InChI Key: MYPLWYYULIAWSM-UHFFFAOYSA-N
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Description

1-(2-ETHYLPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group, a fluorophenylmethyl group, and a benzodiazolyl group attached to a pyrrolidinone core. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 1-(2-ETHYLPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactionsThe final step involves the formation of the pyrrolidinone ring via cyclization reactions under specific conditions, such as the use of strong bases or acids as catalysts .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2-ETHYLPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to interact with GABA receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, including modulation of neurotransmitter release and inhibition of specific enzymatic pathways .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1-(2-ETHYLPHENYL)-4-{1-[(4-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C26H24FN3O

Molecular Weight

413.5 g/mol

IUPAC Name

1-(2-ethylphenyl)-4-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H24FN3O/c1-2-19-7-3-5-9-23(19)29-17-20(15-25(29)31)26-28-22-8-4-6-10-24(22)30(26)16-18-11-13-21(27)14-12-18/h3-14,20H,2,15-17H2,1H3

InChI Key

MYPLWYYULIAWSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)F

Origin of Product

United States

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